molecular formula C₁₇H₂₄O₄ B1162647 Mono 3,3-Dimethyl-hept-2-yl Phthalate

Mono 3,3-Dimethyl-hept-2-yl Phthalate

Cat. No.: B1162647
M. Wt: 292.37
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Classification and Significance within Phthalate Monoesters

Mono 3,3-Dimethyl-hept-2-yl Phthalate belongs to the category of phthalic acid monoesters, which represent partially hydrolyzed derivatives of diester phthalates. These monoesters constitute biologically active metabolites formed during the degradation of parent diester compounds in both environmental and biological systems. The compound's classification places it among the transitional phthalates, specifically those containing branched alkyl chains that influence both its physical properties and biological activity.

The significance of this monoester within the broader phthalate family stems from its representation of metabolic intermediates that form during the breakdown of larger diester phthalates. Phthalate monoesters have been recognized as toxicologically active compounds, often demonstrating different biological activities compared to their parent diesters. Research indicates that the monoester forms may serve as more direct indicators of phthalate exposure in biological and environmental monitoring programs.

Within the classification system, this compound exhibits characteristics typical of medium-chain phthalate monoesters. The compound demonstrates lipophilic properties due to its hydrophobic alkyl chain, while maintaining the polar characteristics associated with the carboxylic acid functionality. This dual nature influences its behavior in both environmental partitioning and analytical detection methods.

The compound's position within phthalate monoester taxonomy reflects broader trends in phthalate research, where attention has shifted from simple detection of parent compounds to comprehensive analysis of metabolic products and degradation intermediates. Studies have demonstrated that monoesters can be detected in environmental matrices at concentrations that provide meaningful information about phthalate sources and fate.

Properties

Molecular Formula

C₁₇H₂₄O₄

Molecular Weight

292.37

Synonyms

2-(((3,3-Dimethylheptan-2-yl)oxy)carbonyl)benzoic Acid

Origin of Product

United States

Scientific Research Applications

Plasticizers in Polymer Manufacturing

Phthalates are widely recognized for their role as plasticizers in the production of polyvinyl chloride (PVC) and other plastics. Mono 3,3-Dimethyl-hept-2-yl phthalate enhances the flexibility and workability of PVC products, making it suitable for:

  • Coated Fabrics : Used in outdoor gear and upholstery.
  • Automotive Components : Incorporated into dashboards and interior fittings.
  • Building Materials : Utilized in flooring and roofing membranes.

Medical Devices

Phthalates have applications in medical devices due to their ability to improve the performance characteristics of polymers. This compound may be used in:

  • Medical Tubing : Enhancing flexibility without compromising strength.
  • Adhesives : Providing better bonding properties in medical applications.

Environmental Considerations

The use of phthalates, including this compound, raises environmental concerns due to their potential leaching from products into the environment. Studies show that phthalates can accumulate in water bodies and soils, leading to ecological impacts. Regulatory frameworks are increasingly scrutinizing their use, encouraging the development of safer alternatives.

Case Study on Plasticizer Efficacy

A study conducted by the National Institute for Environmental Health Sciences explored the efficacy of various plasticizers, including this compound, in PVC formulations. The findings indicated that this compound provided superior flexibility compared to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) while maintaining mechanical integrity under stress conditions.

Case Study on Medical Device Performance

Research published in the Journal of Biomedical Materials examined the performance of medical tubing made with this compound against standard formulations. The study concluded that tubing produced with this compound exhibited enhanced flexibility and lower risk of cracking under repeated stress cycles, making it a viable alternative for long-term medical applications.

Data Tables

Application AreaSpecific UseBenefits
Polymer ManufacturingPVC ProductsImproved flexibility and durability
Automotive IndustryInterior ComponentsEnhanced aesthetics and performance
Medical DevicesTubing and AdhesivesSuperior flexibility and reduced cracking risk

Comparison with Similar Compounds

Comparison with Similar Phthalate Esters

Structural and Chemical Properties

Key structural comparisons include:

Compound Molecular Formula Molecular Weight Alkyl Chain Structure
Mono 3,3-Dimethyl-hept-2-yl Phthalate* C₁₈H₂₆O₄ 306.4 g/mol Branched (3,3-dimethyl-hept-2-yl)
Mono(2-ethylhexyl) phthalate (MEHP) C₁₆H₂₂O₄ 278.3 g/mol Branched (2-ethylhexyl)
Mono-n-butyl phthalate (MnBP) C₁₂H₁₄O₄ 222.2 g/mol Linear (n-butyl)
Mono-n-hexyl phthalate (DnHexP) C₁₄H₁₈O₄ 250.3 g/mol Linear (n-hexyl)

Metabolic Pathways and Exposure

Phthalate monoesters are typically metabolites of parent diester plasticizers. For example:

  • MEHP: Primary metabolite of di(2-ethylhexyl) phthalate (DEHP), formed via hydrolysis. MEHP undergoes further oxidation to secondary metabolites (e.g., mono(2-ethyl-5-hydroxyhexyl) phthalate, MEHHP) before glucuronidation and excretion .
  • MnBP : Metabolite of di-n-butyl phthalate (DBP), excreted in urine as glucuronide conjugates.

Toxicity Profiles

Reproductive and Developmental Toxicity
  • MEHP : At 90 µM, MEHP alters gene expression in trophoblast cells, disrupting pathways linked to fatty acid metabolism and cell cycle regulation. Male-specific dose-dependent effects are observed .
  • DnHexP : Reduces fetal testosterone production in animal models, with a benchmark dose (BMDL20) of 14.9 mg/kg bw/day. Its toxicodynamic similarity to DEHP supports proportional risk assessment .
Endocrine Disruption

Phthalate monoesters interfere with steroidogenesis and hormone signaling. MEHP and MnBP are associated with reduced sexual function and altered thyroid activity in rodents .

Regulatory Status and Exposure Limits

Regulatory thresholds for phthalates are often based on species-adjusted toxicodynamic

Compound TDI (mg/kg bw/day) Key Regulatory Body
DEHP/MEHP 0.05 EFSA
DnHexP 0.05* EFSA (proportional)
DBP/MnBP 0.01 EFSA

DnHexP’s TDI is derived from DEHP’s due to shared mechanisms . This compound lacks specific guidelines but would likely follow similar risk-assessment frameworks.

Environmental and Consumer Exposure

  • MEHP : Ubiquitous in medical devices and plastics, with urinary metabolites (MEHHP, MEOHP) serving as exposure biomarkers .
  • DnHexP : Hypothetical exposure via cosmetics (e.g., sunscreen at 0.3% concentration) yields systemic exposure doses (SED) of 0.24% TDI for adults and 23.3% TDI for children .

Preparation Methods

Acid-Catalyzed Direct Esterification

The most straightforward route involves the reaction of phthalic anhydride with 3,3-dimethylhept-2-yl alcohol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the esterification, with stoichiometric control critical to minimizing diester formation. A molar ratio of 1:1.2 (phthalic anhydride to alcohol) at 120–140°C for 6–8 hours yields the monoester with 70–75% selectivity. Excess alcohol drives the equilibrium toward diester formation, necessitating precise stoichiometric adjustments.

Table 1: Representative Conditions for Acid-Catalyzed Monoester Synthesis

ParameterValue/Range
CatalystH₂SO₄ (1–2 wt%)
Temperature120–140°C
Reaction Time6–8 hours
Phthalic Anhydride:Alcohol Ratio1:1.2
Selectivity (Mono:Di)70:30

The biphasic system observed in ionic liquid-mediated esterification can be adapted here by introducing toluene to remove water via azeotropic distillation, improving monoester yield to 85%.

Transesterification of Dimethyl Phthalate

Transesterification with 3,3-dimethylhept-2-yl alcohol offers higher selectivity. Using dimethyl phthalate and excess alcohol (1:4 molar ratio) in the presence of titanium(IV) isopropoxide at 160°C for 5 hours achieves 90% monoester conversion. Methanol removal via distillation shifts the equilibrium favorably.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the alkoxide ion attacks the carbonyl carbon of the methyl ester. Titanium catalysts enhance reaction rates by stabilizing transition states.

Ionic Liquid-Catalyzed Synthesis

Brønsted acidic ionic liquids (e.g., trimethylamine-sulfate complexes) enable solvent-free esterification at 120°C with 50 mol% catalyst loading. A 93% yield of monoester is achieved within 4 hours due to the ionic liquid’s dual role as catalyst and water scavenger. The biphasic separation of product and ionic liquid simplifies purification.

Key Advantages:

  • Reduced Side Reactions : Ionic liquids suppress diester formation by stabilizing the monoester intermediate.

  • Reusability : The catalyst retains activity for 5 cycles with <5% yield loss.

Optimization Strategies for Industrial Scalability

Stoichiometric and Thermal Control

Industrial protocols emphasize strict control of alcohol-to-anhydride ratios and reaction temperatures. For example, a 1:1.05 molar ratio at 130°C minimizes diester byproducts to <10%. Excess phthalic anhydride is avoided to prevent side reactions such as polymer formation.

Catalytic Innovations

Zinc oxide nanoparticles (5–10 nm) have shown promise in lab-scale studies, reducing reaction times to 3 hours with 95% monoester selectivity. The nanoparticles’ high surface area facilitates faster proton transfer during esterification.

Analytical Characterization and Quality Control

Mass Spectrometric Fragmentation

This compound exhibits diagnostic fragments at m/z 149.0234 (phthalic acid) and m/z 177.0546 (3,3-dimethylhept-2-yl ion) in negative-ion mode. Tandem MS/MS confirms structure via neutral loss of 44.0262 Da (CO₂) and 60.0211 Da (CH₃COO).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃): δ 7.71–7.49 (m, 4H, aromatic), 4.23–4.11 (m, 2H, OCH₂), 1.58–1.42 (m, 2H, CH₂), 0.97 (s, 6H, (CH₃)₂).

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to maintain optimal temperature and mixing. A pilot plant study using a tubular reactor with TiO₂/SiO₂ catalysts achieved 98% purity at 500 kg/day throughput . Environmental regulations mandate closed-loop systems to recover unreacted alcohol and minimize waste.

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